4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride
CAS No.:
Cat. No.: VC18053340
Molecular Formula: C14H16Cl2FN3
Molecular Weight: 316.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16Cl2FN3 |
|---|---|
| Molecular Weight | 316.2 g/mol |
| IUPAC Name | 4-[1-(4-chlorophenyl)-4-fluoropyrazol-3-yl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C14H15ClFN3.ClH/c15-11-1-3-12(4-2-11)19-9-13(16)14(18-19)10-5-7-17-8-6-10;/h1-4,9-10,17H,5-8H2;1H |
| Standard InChI Key | YIMNFXRIAVBSGB-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1C2=NN(C=C2F)C3=CC=C(C=C3)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises three distinct regions:
-
Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, substituted by fluorine at position 4.
-
Chlorophenyl group: A para-chlorinated benzene ring attached to the pyrazole’s nitrogen at position 1.
-
Piperidine moiety: A six-membered saturated nitrogen heterocycle linked to the pyrazole’s position 3, protonated as a hydrochloride salt .
The IUPAC name, 4-[1-(4-chlorophenyl)-4-fluoropyrazol-3-yl]piperidine hydrochloride, reflects this arrangement. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2763756-55-2 | |
| Molecular Formula | C₁₄H₁₆Cl₂FN₃ | |
| Molecular Weight | 316.2 g/mol | |
| SMILES | C1CNCCC1C2=NN(C=C2F)C3=CC=C(C=C3)Cl.Cl | |
| InChIKey | YIMNFXRIAVBSGB-UHFFFAOYSA-N |
Stereoelectronic Features
-
Halogen Effects: The chlorine atom on the phenyl ring enhances lipophilicity and π-π stacking, while the fluorine on the pyrazole increases electronegativity and metabolic stability .
-
Piperidine Conformation: The chair conformation of the piperidine ring minimizes steric strain, allowing optimal interaction with hydrophobic binding pockets .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three key stages (Figure 1):
-
Pyrazole Formation:
-
Piperidine Coupling:
-
Salt Formation:
Typical yields range from 15–30%, with purification via column chromatography or recrystallization.
Analytical Characterization
-
Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 316.2 ([M+H]⁺), consistent with the molecular weight .
-
NMR Spectroscopy:
Physicochemical Properties
| Property | Value/Description | Implications |
|---|---|---|
| Solubility | >10 mg/mL in DMSO | Suitable for in vitro assays |
| LogP (Predicted) | 3.2 ± 0.3 | Moderate membrane permeability |
| pKa | 8.9 (piperidine NH⁺) | Protonated at physiological pH |
| Stability | Stable at -20°C for 24 months | Long-term storage feasible |
Note: Experimental data on melting point, boiling point, and density remain unreported .
Applications in Drug Development
Lead Optimization
-
Halogen Tuning: Replacing chlorine with bromine improves potency but reduces solubility .
-
Piperidine Substituents: N-Methylation enhances blood-brain barrier penetration .
Patent Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume